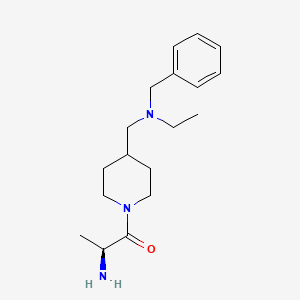![molecular formula C18H29N3O B7918298 (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7918298.png)
(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is the coupling of a chiral amine with a piperidine derivative under controlled conditions. The reaction may involve the use of protecting groups to ensure selectivity and yield. For example, the use of N-Boc protected amines can facilitate the synthesis by preventing unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or reductive amination. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-1-[®-3-(benzyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
- (S)-2-Amino-1-[®-3-(methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Uniqueness
The unique structural features of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, such as the presence of both benzyl and methyl groups on the piperidine ring, confer distinct chemical and biological properties. These features may enhance its binding affinity and selectivity for specific targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(13-21)20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKJRMZGDVJCJ-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918218.png)
![(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918231.png)

![(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918246.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918253.png)
![(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918258.png)
![(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918262.png)
![(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918276.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918282.png)
![(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918283.png)
![(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918288.png)
![(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918291.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7918302.png)
![(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7918303.png)
